![molecular formula C20H14O2S B5579873 (5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone](/img/structure/B5579873.png)
(5-hydroxy-4-methylnaphtho[1,2-b]thien-2-yl)(phenyl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves multi-step chemical processes, including the use of specific reagents and catalysts under controlled conditions to achieve the desired product. For instance, the synthesis of related methanone derivatives has been achieved through reactions involving appropriate aldehydes, N-methylthiourea, and catalytic amounts of concentrated hydrochloric acid in ethanol, heated under reflux conditions (Chaudhari, 2012).
Molecular Structure Analysis
X-ray crystallography is a common method for determining the crystal structure of compounds, providing insights into their molecular geometry, bond lengths, and angles. For similar compounds, crystal structure determination has confirmed specific space groups and cell parameters, aiding in the understanding of molecular conformations and intermolecular interactions (Xin-mou, 2009).
Scientific Research Applications
Synthesis Techniques and Intermediate Applications
Directed metalation and one-pot synthesis techniques have been utilized to create functionalized benzo[b]thiophenes, which serve as key intermediates in synthesizing a variety of benzothienopyranones. These intermediates have significant applications in developing new chemical entities for further research in materials science and pharmaceuticals (Pradhan & De, 2005).
Antimicrobial Activity
Research has shown that derivatives of naphtho[1,2-b]thien-2-yl)(phenyl)methanone exhibit antimycobacterial activities. Novel compounds synthesized from 4-hydroxy-3-methylacetophenone demonstrated promising antimycobacterial properties against isoniazid-resistant Mycobacterium tuberculosis, highlighting potential applications in treating tuberculosis and other bacterial infections (Ali & Yar, 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(5-hydroxy-4-methylbenzo[g][1]benzothiol-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O2S/c1-12-16-11-17(19(22)13-7-3-2-4-8-13)23-20(16)15-10-6-5-9-14(15)18(12)21/h2-11,21H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTIDQNASCUSJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C3=C1C=C(S3)C(=O)C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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